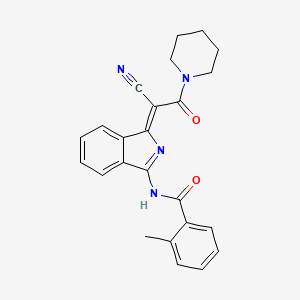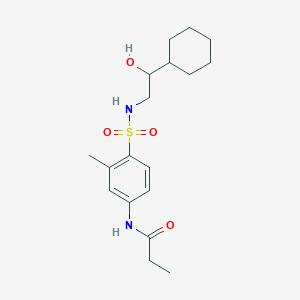
N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as compound X, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. In
Mechanism of Action
Compound X acts as a positive allosteric modulator of the nicotinic acetylcholine receptor. This means that it binds to a specific site on the receptor and enhances its activity in response to the binding of the neurotransmitter acetylcholine. This modulation can lead to changes in the release of other neurotransmitters, such as dopamine and glutamate, which can affect neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X can have both biochemical and physiological effects on neuronal activity. It has been shown to enhance the release of dopamine and glutamate in certain brain regions, which can lead to changes in behavior and cognition. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X is its potential toxicity and side effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its use as a tool for studying the mechanisms of synaptic transmission and neuronal activity. Further research is needed to fully understand the biochemical and physiological effects of N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X and its potential applications in scientific research.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 5-methylpyridin-2-amine and 4-fluorobenzaldehyde to form an intermediate N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to produce N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide X.
Scientific Research Applications
Compound X has shown potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain neurotransmitter receptors, such as the nicotinic acetylcholine receptor. This modulation can lead to changes in synaptic transmission and neuronal activity, which can be useful in studying the mechanisms of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTAWYFFJSQFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2926347.png)
![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2926349.png)



![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)

![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)

methanone O-isopropyloxime](/img/structure/B2926360.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)